4-(4-benzylpiperidin-1-yl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
4-BENZYL-1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERIDINE is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a kinase inhibitor, particularly targeting protein kinase B (PKB or Akt), which plays a crucial role in cellular signaling pathways related to growth and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZYL-1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERIDINE involves multiple steps, starting with the preparation of the pyrrolo[2,3-d]pyrimidine core. This core is typically synthesized through the condensation of appropriate aldehydes and amines, followed by cyclization reactions . The benzyl and diphenyl groups are introduced through subsequent substitution reactions, often involving palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to improve yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4-BENZYL-1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, palladium catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
4-BENZYL-1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERIDINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as a kinase inhibitor, particularly targeting PKB/Akt, which is implicated in cancer and other diseases
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The compound exerts its effects primarily by inhibiting protein kinase B (PKB or Akt). This inhibition disrupts the PI3K/Akt signaling pathway, which is involved in cell growth, proliferation, and survival. By targeting this pathway, the compound can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also target PKB/Akt and have shown similar inhibitory effects.
Halogenated Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds are multi-targeted kinase inhibitors and apoptosis inducers.
Uniqueness
4-BENZYL-1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERIDINE is unique due to its specific structural features, which confer high selectivity and potency as a PKB/Akt inhibitor. Its benzyl and diphenyl groups enhance its binding affinity and specificity compared to other similar compounds .
Properties
Molecular Formula |
C30H28N4 |
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Molecular Weight |
444.6 g/mol |
IUPAC Name |
4-(4-benzylpiperidin-1-yl)-5,7-diphenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C30H28N4/c1-4-10-23(11-5-1)20-24-16-18-33(19-17-24)29-28-27(25-12-6-2-7-13-25)21-34(30(28)32-22-31-29)26-14-8-3-9-15-26/h1-15,21-22,24H,16-20H2 |
InChI Key |
VUOZZGFEVILPJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NC=NC4=C3C(=CN4C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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